molecular formula C12H17O5P B13692307 Methyl 4-(Diethoxyphosphoryl)benzoate

Methyl 4-(Diethoxyphosphoryl)benzoate

Cat. No.: B13692307
M. Wt: 272.23 g/mol
InChI Key: QZPJOVHHOLYHBD-UHFFFAOYSA-N
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Description

Methyl 4-(Diethoxyphosphoryl)benzoate is an organic compound with the molecular formula C13H19O5P. It is known for its applications in various fields of scientific research, including chemistry, biology, and industry. This compound is characterized by the presence of a benzoate group attached to a diethoxyphosphoryl moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(Diethoxyphosphoryl)benzoate can be synthesized through several methods. One common synthetic route involves the reaction of methyl 4-(bromomethyl)benzoate with triethyl phosphite. The reaction is typically carried out under a nitrogen atmosphere at elevated temperatures. For example, a mixture of methyl 4-(bromomethyl)benzoate and triethyl phosphite can be heated at 160°C for 2 hours to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(Diethoxyphosphoryl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the diethoxyphosphoryl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized benzoates.

Scientific Research Applications

Methyl 4-(Diethoxyphosphoryl)benzoate has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(Diethoxyphosphoryl)benzoate involves its interaction with specific molecular targets. The diethoxyphosphoryl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The benzoate moiety can interact with enzymes and receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(Bromomethyl)benzoate: A precursor in the synthesis of Methyl 4-(Diethoxyphosphoryl)benzoate.

    Methyl 4-(Hydroxymethyl)benzoate: A related compound with a hydroxyl group instead of the diethoxyphosphoryl group.

    Methyl 4-(Methoxycarbonyl)benzoate: Another ester derivative of benzoic acid.

Uniqueness

This compound is unique due to the presence of the diethoxyphosphoryl group, which imparts distinct reactivity and functional properties. This makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research.

Properties

IUPAC Name

methyl 4-diethoxyphosphorylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17O5P/c1-4-16-18(14,17-5-2)11-8-6-10(7-9-11)12(13)15-3/h6-9H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPJOVHHOLYHBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=C(C=C1)C(=O)OC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17O5P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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